7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one
Overview
Description
7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one, also known as hymecromone, is a coumarin derivative. Coumarins are a class of organic compounds characterized by a benzopyrone structure. Hymecromone is notable for its biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one can be achieved through several methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . For example, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid yields hymecromone . Another method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of hymecromone typically employs the Pechmann condensation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .
Scientific Research Applications
7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a choleretic agent by stimulating bile production in the liver. It also exhibits enzyme inhibition properties, affecting pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: Another coumarin derivative with similar fluorescence properties.
Scopoletin: Known for its anti-inflammatory and antioxidant activities.
Esculetin: Exhibits anticoagulant and anti-inflammatory properties.
Uniqueness
7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one is unique due to its strong fluorescence, making it highly valuable in fluorescent probes and optical applications. Additionally, its choleretic activity sets it apart from other coumarin derivatives .
Properties
IUPAC Name |
7-hydroxy-4-methylbenzo[h]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-8-7-13(16)17-14-9(8)5-6-10-11(14)3-2-4-12(10)15/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJMFFQTDQTNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943914 | |
Record name | 7-Hydroxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21353-16-2 | |
Record name | NSC115556 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY-4-METHYL-2H-NAPHTHO(1,2-B)PYRAN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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